molecular formula C19H14N2O6 B10889683 2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene

2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene

Cat. No.: B10889683
M. Wt: 366.3 g/mol
InChI Key: KMPCYPUUHFRTEJ-UHFFFAOYSA-N
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Description

2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene is an organic compound with the molecular formula C19H14N2O6 It is characterized by the presence of two nitro groups and a phenoxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene typically involves the nitration of 1-[4-(phenoxymethyl)phenoxy]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials such as phenol and benzene derivatives. The process includes nitration, etherification, and purification steps to obtain the final product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitrobenzoic acids.

    Reduction: Formation of 2,4-diamino-1-[4-(phenoxymethyl)phenoxy]benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The phenoxymethyl group can enhance the compound’s binding affinity to specific targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: A compound with similar nitro groups but lacking the phenoxymethyl group.

    1,4-Dinitrobenzene: A simpler compound with two nitro groups on a benzene ring.

    4-Nitrophenol: A compound with a single nitro group and a hydroxyl group on a benzene ring.

Uniqueness

2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene is unique due to the presence of both nitro groups and a phenoxymethyl group, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C19H14N2O6

Molecular Weight

366.3 g/mol

IUPAC Name

2,4-dinitro-1-[4-(phenoxymethyl)phenoxy]benzene

InChI

InChI=1S/C19H14N2O6/c22-20(23)15-8-11-19(18(12-15)21(24)25)27-17-9-6-14(7-10-17)13-26-16-4-2-1-3-5-16/h1-12H,13H2

InChI Key

KMPCYPUUHFRTEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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